molecular formula C13H11ClFN3O2 B2696861 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone CAS No. 2034552-92-4

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone

Cat. No. B2696861
CAS RN: 2034552-92-4
M. Wt: 295.7
InChI Key: ZETWWJZZEPSQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone” is a compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . Oxadiazole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring attached to a pyrrolidine ring and a phenyl ring. The oxadiazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are carbon, nitrogen, and oxygen .

Scientific Research Applications

Formulation Development

One study focused on developing a precipitation-resistant solution formulation for a poorly water-soluble compound to increase in vivo exposure. The compound, while not explicitly named as "(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone," shares similar characteristics in terms of solubility challenges. The research demonstrated that solubilized, precipitation-resistant formulations could achieve higher plasma concentrations, improving dose proportionality and potentially facilitating the early clinical evaluation of poorly soluble compounds (Burton et al., 2012).

Synthesis and Structural Analysis

Another line of research has delved into the synthesis and crystal structure of related compounds, providing insights into their molecular structures, electrostatic potential, and physicochemical properties. These studies involve complex synthesis processes and detailed conformational analyses using X-ray diffraction and density functional theory (DFT), underscoring the intricate nature of designing and analyzing compounds with specific functional properties (Huang et al., 2021).

Molecular Interactions and Crystal Packing

Further research has investigated the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in the supramolecular architectures of 1,2,4-oxadiazole derivatives. These studies not only provide a deeper understanding of the structural aspects of these compounds but also highlight the importance of these interactions in determining the stability and properties of the crystal lattice (Sharma et al., 2019).

Antimicrobial and Anticancer Evaluation

Another facet of research on related compounds includes their antimicrobial and anticancer activities. By synthesizing and evaluating derivatives of nicotinic acid hydrazide, researchers have explored the potential therapeutic applications of these compounds in treating various diseases. This research demonstrates the diverse biological activities that can be targeted through the synthesis of novel compounds, providing a pathway for the development of new treatments (Sidhaye et al., 2011).

Future Directions

The future directions for research on this compound and similar oxadiazole derivatives could include further exploration of their biological activities and potential applications in medicine. For example, oxadiazole derivatives have shown promise as potential therapeutic agents for a variety of conditions, including metabolic and inflammatory diseases .

Mechanism of Action

Target of Action

The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound this compound acts as a potent agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways . In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. These include the stimulation of proglucagon gene expression and GLP-1 secretion, reduction of blood glucose and insulin levels, increase in insulin sensitivity, and enhancement of energy expenditure .

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O2/c14-10-5-8(1-2-11(10)15)13(19)18-4-3-9(6-18)12-16-7-20-17-12/h1-2,5,7,9H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETWWJZZEPSQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.